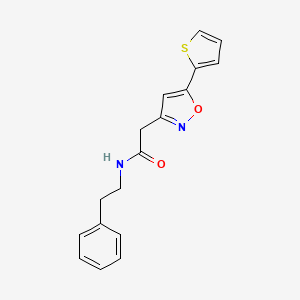

N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Description

N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic small molecule featuring a thiophene-substituted isoxazole core linked to a phenethyl group via an acetamide bridge. The phenethyl group may enhance lipophilicity and membrane permeability.

Properties

IUPAC Name |

N-(2-phenylethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c20-17(18-9-8-13-5-2-1-3-6-13)12-14-11-15(21-19-14)16-7-4-10-22-16/h1-7,10-11H,8-9,12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDXOPHXSAQRAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The reaction conditions often include the use of a suitable solvent, such as ethyl acetate, and may require heating to facilitate the reaction. The crude product is then purified by recrystallization to obtain the target compound .

Industrial Production Methods

While specific industrial production methods for N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole or thiophene rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antioxidant activities.

Mechanism of Action

The mechanism of action of N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or exert antioxidant effects by scavenging free radicals .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, physicochemical properties, and bioactivities of N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide and related compounds:

Key Insights from Structural Comparisons

Isoxazole Substitution Effects: Electron-Rich vs. In contrast, the 4-fluorophenyl group in Compound 13 () is electron-withdrawing, which may alter binding kinetics . Steric Effects: The tert-butyl group in Compound 1c () increases steric bulk, possibly reducing binding affinity but improving metabolic stability .

Acetamide Linker Modifications :

- The phenethyl group in the target compound likely enhances lipophilicity compared to simpler alkyl chains. In Compound 10 (), a thioether linkage replaces the acetamide, increasing hydrophobicity and altering pharmacokinetics .

Biological Activity Trends: Antitrypanosomal activity in Compound 13 () highlights the importance of nitro-triazole substituents, suggesting redox-active moieties may contribute to efficacy . The thienopyrimidine moiety in Compound 1c () indicates a role for extended aromatic systems in kinase inhibition, a property absent in the target compound .

Biological Activity

N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, identified by its CAS number 946284-46-4, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The synthesis of N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves a multi-step organic reaction. A common method includes the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid through a N-acylation reaction. This process is critical for producing high yields and purity necessary for biological testing.

Antimicrobial Activity

Research indicates that N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exhibits promising antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains by interfering with essential metabolic pathways, possibly through enzyme inhibition or disruption of cellular processes.

Antioxidant Properties

The compound also demonstrates significant antioxidant activity. It can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases where oxidative damage is a contributing factor.

Anti-inflammatory Effects

N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases.

The mechanism of action involves the compound's interaction with various molecular targets within the cell. It is believed to bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit bacterial growth by disrupting cell wall synthesis or metabolic pathways critical for bacterial survival .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Testing : In vitro studies demonstrated that N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs) reported across different strains .

- Cell Viability Assays : Research utilizing cell viability assays (e.g., MTT assay) indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers, suggesting its utility in treating conditions like arthritis or other inflammatory disorders.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.